molecular formula C16H11FN2O2S B4568340 (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B4568340
M. Wt: 314.3 g/mol
InChI Key: NVVFHZXGSKRUIK-LCYFTJDESA-N
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Description

(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxybenzylidene moiety, and a sulfanyl group attached to an imidazol-4-one core

Scientific Research Applications

(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, or cellular uptake mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in the formulation of specialized products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process:

    Formation of the Imidazol-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazol-4-one ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazol-4-one intermediate.

    Addition of the Hydroxybenzylidene Moiety: This step involves a condensation reaction between the imidazol-4-one derivative and a hydroxybenzaldehyde under basic conditions.

    Incorporation of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazol-4-one ring or the hydroxybenzylidene moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazol-4-one derivatives, reduced hydroxybenzylidene derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is dependent on its specific application:

    Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Material Properties: In materials science, the compound’s electronic structure may influence its conductivity, fluorescence, or mechanical strength, depending on its incorporation into polymers or composites.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-chlorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    (5Z)-3-(4-methylphenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a methylphenyl group instead of a fluorophenyl group.

    (5Z)-3-(4-nitrophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: Similar structure with a nitrophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can influence the compound’s reactivity, biological activity, and material properties, distinguishing it from its analogs with different substituents.

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-11-5-7-12(8-6-11)19-15(21)13(18-16(19)22)9-10-3-1-2-4-14(10)20/h1-9,20H,(H,18,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVFHZXGSKRUIK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
(5Z)-3-(4-fluorophenyl)-5-(2-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

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